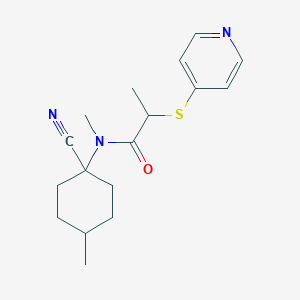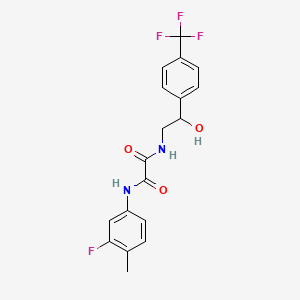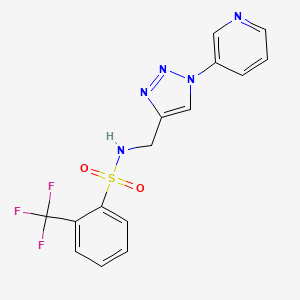
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide, also known as CP-55940, is a synthetic cannabinoid compound that has been the subject of extensive scientific research in recent years. This compound is of great interest to researchers due to its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In
Wirkmechanismus
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes. Activation of these receptors by this compound leads to a range of effects, including pain relief, anti-inflammatory activity, and neuroprotection. This compound also interacts with other receptors in the body, including the vanilloid receptor TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and neuroprotective effects, this compound has been shown to reduce anxiety and improve mood in animal models. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the role of these receptors in physiological processes. However, this compound also has some limitations. It has a short half-life in vivo, which can make it difficult to study its long-term effects. It is also a synthetic compound, which can limit its relevance to natural cannabinoid compounds.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Another area of interest is the study of the long-term effects of this compound on the body, particularly in relation to its potential as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of this compound and its interactions with other receptors in the body.
Synthesemethoden
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylcyclohexanone with potassium cyanide to produce 1-cyano-4-methylcyclohexene. This compound is then reacted with 2-bromo-4'-methylbiphenyl to produce N-(1-cyano-4-methylcyclohexyl)-4'-methyl-2-biphenylcarboxamide. The final step involves the reaction of this compound with 2-pyridinethiol to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy. This compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-13-4-8-17(12-18,9-5-13)20(3)16(21)14(2)22-15-6-10-19-11-7-15/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMBOXSMLUPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)C(C)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2419138.png)
![4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2419139.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2419144.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)
![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)